2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like aluminum chloride (AlCl3) or trimethylsilyl iodide (TMSI) followed by methanol are used for selective Boc removal.
Major Products Formed
The major products formed from these reactions include the deprotected amine, which can then be further functionalized or used in subsequent synthetic steps.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions using di-tert-butyl dicarbonate. The protected amine can then undergo various synthetic transformations without interference. The Boc group is subsequently removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: Similar structure with a pyridine ring instead of a piperidine ring.
®-2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Contains a pyrazole ring instead of a piperidine ring.
Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: Features a cyclopropane ring instead of a piperidine ring.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid is unique due to its specific combination of a Boc-protected amine and a piperidine ring. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C13H24N2O4 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)9-5-7-15(4)8-6-9/h9-10H,5-8H2,1-4H3,(H,14,18)(H,16,17) |
InChI Key |
RTMGYALNLPCQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCN(CC1)C)C(=O)O |
Origin of Product |
United States |
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